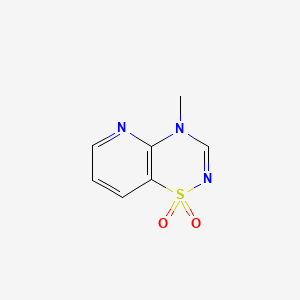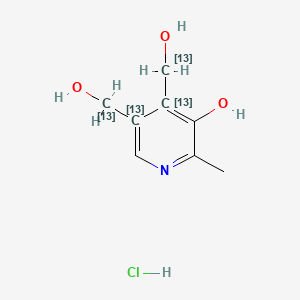
Cetalkonium Chloride-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetalkonium Chloride-d7 is a deuterium-labeled version of Cetalkonium Chloride, a quaternary ammonium compound. The deuterium labeling is used for tracing and quantification purposes in scientific research. Cetalkonium Chloride itself is known for its antiseptic properties and is used in various pharmaceutical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cetalkonium Chloride-d7 involves the incorporation of deuterium into the Cetalkonium Chloride molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific reaction conditions may vary, but typically involve the use of deuterated benzyl chloride and hexadecylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the deuterium content and ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Cetalkonium Chloride-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Cetalkonium Chloride-d7 is used in various scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and to study the behavior of quaternary ammonium compounds.
Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: Used in the development of new antiseptic formulations and drug delivery systems.
Industry: Applied in the formulation of cationic surfactants and emulsifiers for various industrial processes.
Mécanisme D'action
The mechanism of action of Cetalkonium Chloride-d7 is similar to that of Cetalkonium Chloride. It involves the disruption of cell membranes through its cationic nature, which allows it to bind to negatively charged surfaces. This binding disrupts the cell membrane, inactivates enzymes, and denatures proteins, leading to the antimicrobial effects observed .
Comparaison Avec Des Composés Similaires
Cetalkonium Chloride-d7 can be compared with other quaternary ammonium compounds such as:
Benzalkonium Chloride: Known for its broad-spectrum antimicrobial activity.
Myristalkonium Chloride: Similar in structure but with a shorter alkyl chain.
Benzododecinium Chloride: Another quaternary ammonium compound with different alkyl chain length.
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracing and quantification in scientific studies .
Propriétés
Formule moléculaire |
C25H46ClN |
|---|---|
Poids moléculaire |
403.1 g/mol |
Nom IUPAC |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1/i17D,18D,19D,21D,22D,24D2; |
Clé InChI |
SXPWTBGAZSPLHA-IULIFYPESA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC)[2H])[2H].[Cl-] |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


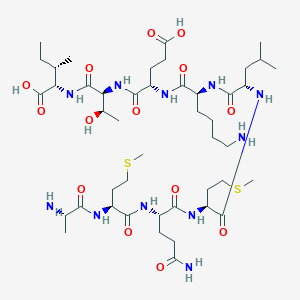
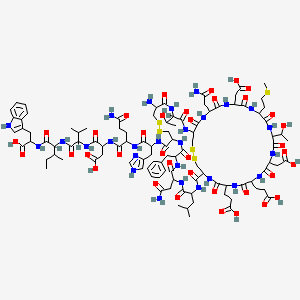
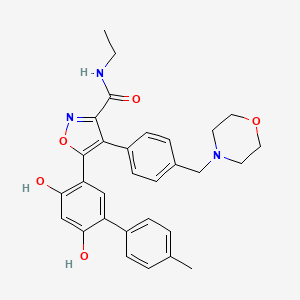
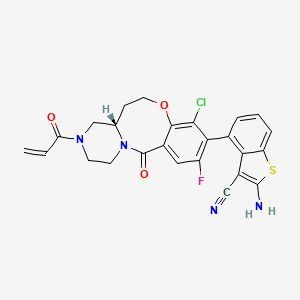
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
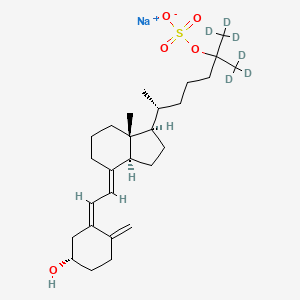
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
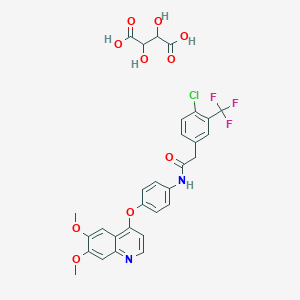

![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
